![molecular formula C12H24ClNO2S B1403649 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864064-70-9](/img/structure/B1403649.png)

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

Descripción general

Descripción

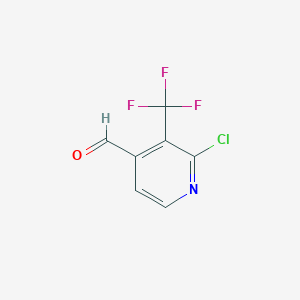

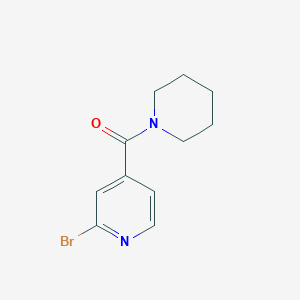

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride, also known as CSPH or SR-49059, is a chemical compound primarily used in research settings. It has a CAS Number of 1864016-67-0 and a molecular weight of 267.82 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(cyclohexylsulfonyl)piperidine hydrochloride . The InChI code is 1S/C11H21NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h10-12H,1-9H2;1H .Physical And Chemical Properties Analysis

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 267.82 .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 4-[(Cyclohexanesulfonyl)methyl]piperidine Hydrochloride Applications

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a piperidine derivative, a class of compounds that are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids. Below is a detailed analysis of the unique applications of this compound in scientific research, divided into distinct sections for clarity.

Drug Design and Synthesis: Piperidine derivatives are pivotal in the design and synthesis of drugs. The structure of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride offers a versatile scaffold for the construction of pharmacologically active molecules. Its incorporation into drug molecules can enhance binding affinity and selectivity towards biological targets .

Pharmacological Research: The compound’s role in pharmacological research is to serve as a precursor or an intermediate in the synthesis of molecules with potential therapeutic effects. It can be used to develop new classes of antidepressants, antihypertensives, and antidiabetic drugs, given the importance of piperidine moieties in these areas .

Biological Activity Profiling: Researchers can use 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride to study its biological activity profile. This includes evaluating its interaction with various enzymes, receptors, and ion channels, which could lead to the discovery of novel biological pathways or therapeutic targets .

Chemical Biology: In chemical biology, this compound can be tagged with fluorescent or radioactive labels to track biological processes in real-time. This application is crucial for understanding the dynamic nature of biological systems and for the development of diagnostic tools .

Material Science: Piperidine derivatives can also play a role in material science. Their incorporation into polymers and other materials can impart unique properties such as increased flexibility, durability, or conductivity. This compound could be used to synthesize novel materials with specific desired characteristics .

Analytical Chemistry: In analytical chemistry, 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can be used as a standard or reference compound in chromatography and mass spectrometry. This helps in the identification and quantification of complex mixtures in various samples .

Agricultural Chemistry: The compound’s derivatives could be explored for their potential use in agricultural chemistry, possibly as a component in pesticides or herbicides. The piperidine ring’s reactivity allows for the creation of compounds that could target specific pests or weeds without harming crops .

Environmental Science: Lastly, in environmental science, this compound can be studied for its biodegradability and environmental impact. Understanding its breakdown products and their effects on ecosystems is vital for assessing the safety of chemical compounds released into the environment .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to different pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to influence several biochemical pathways, leading to various downstream effects .

Result of Action

Piperidine derivatives are known to have various pharmacological activities .

Propiedades

IUPAC Name |

4-(cyclohexylsulfonylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S.ClH/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDADBUGCWWOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)

![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)

![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)

![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)

![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)